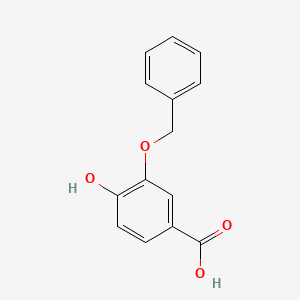

3-(Benzyloxy)-4-hydroxybenzoic acid

Description

BenchChem offers high-quality 3-(Benzyloxy)-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZIBGGMNFCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Benzyloxy)-4-hydroxybenzoic acid chemical structure and properties

An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzoic Acid: Structure, Properties, and Applications

Introduction

3-(Benzyloxy)-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the field of organic synthesis.[1] Its structure, featuring a benzoic acid core functionalized with both a hydroxyl and a benzyloxy group, provides a versatile platform for the synthesis of more complex molecules. The benzyloxy group, in particular, is a widely utilized protecting group for phenols and alcohols in multi-step organic synthesis due to its stability under various reaction conditions and its selective removal through mild methods like catalytic hydrogenation.[1]

While its isomer, 4-(Benzyloxy)-3-hydroxybenzoic acid, has been more extensively studied, 3-(Benzyloxy)-4-hydroxybenzoic acid holds significant potential as a chemical intermediate for creating novel molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(Benzyloxy)-4-hydroxybenzoic acid consists of a benzene ring substituted with a carboxyl group, a benzyloxy group (-OCH₂C₆H₅) at the 3-position, and a hydroxyl group (-OH) at the 4-position.[1] The interplay of these functional groups dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-4-hydroxybenzoic acid

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-3-(phenylmethoxy)benzoic acid | [1] |

| CAS Number | 159832-34-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 244.246 g/mol | [1] |

| InChI Key | YEFZIBGGMNFCBS-UHFFFAOYSA-N | [1] |

Advanced Spectroscopic Characterization

For unambiguous structural confirmation, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is expected to show distinct signals for the protons on the benzoic acid ring, the methylene protons of the benzyloxy group, and the protons of the benzyl group's phenyl ring.[1] ¹³C NMR would provide detailed information about the carbon framework of the molecule.

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. Techniques such as Electrospray Ionization (ESI-MS) would likely show a prominent pseudomolecular ion, while Electron Ionization (EI-MS) would be expected to show a molecular ion peak [M]⁺ at an m/z of 244.[1]

Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid

The primary route for synthesizing 3-(Benzyloxy)-4-hydroxybenzoic acid involves the regioselective benzylation of a suitable precursor, most commonly protocatechuic acid (3,4-dihydroxybenzoic acid). The key challenge in this synthesis is to selectively protect the hydroxyl group at the 3-position over the one at the 4-position. The choice of reaction conditions is critical to favor the formation of the desired 3-benzyloxy isomer.[1]

An alternative synthetic approach involves the oxidation of the corresponding aldehyde, 3-(benzyloxy)-4-hydroxybenzaldehyde.[1][2]

Illustrative Synthetic Workflow

Caption: Regioselective benzylation of protocatechuic acid.

Experimental Protocol: Regioselective Benzylation

-

Dissolution : Dissolve protocatechuic acid in a suitable polar aprotic solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base : Add a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the more acidic phenolic hydroxyl group.

-

Addition of Benzylating Agent : Slowly add benzyl bromide to the reaction mixture.

-

Reaction : Heat the mixture to reflux and allow it to react for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification : The crude product can be purified by recrystallization or column chromatography to isolate the desired 3-(benzyloxy)-4-hydroxybenzoic acid.

Chemical Reactivity and Derivatization Strategies

3-(Benzyloxy)-4-hydroxybenzoic acid possesses three distinct reactive sites, making it a versatile intermediate for further chemical transformations.[1]

-

Carboxylic Acid Moiety : The carboxylic acid group can readily undergo esterification or amidation reactions.[1]

-

Phenolic Hydroxyl Group : The free hydroxyl group can be further functionalized through etherification or esterification.[1]

-

Benzyloxy Group : This group serves as a protecting group for the 3-hydroxyl functionality. It can be selectively removed (de-benzylation) under mild conditions, most commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere, to yield a 3,4-dihydroxybenzoic acid derivative.[1]

Applications in Research and Drug Development

The benzyloxy-aromatic scaffold is a prevalent structural motif in medicinal chemistry.[1] Compounds with such structures have been explored as small molecule inhibitors for protein-protein interactions, such as PD-1/PD-L1, which are significant targets in cancer therapy.[1]

While specific biological activities of 3-(Benzyloxy)-4-hydroxybenzoic acid are not extensively documented, its structural similarity to other hydroxybenzoic acid derivatives suggests potential for various biological effects. Derivatives of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid have been reported to possess a wide range of activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[3][4][5] This suggests that derivatives of 3-(benzyloxy)-4-hydroxybenzoic acid could be promising candidates for drug discovery programs.

The relative positioning of the benzyloxy and hydroxyl groups is crucial for biological activity. For instance, in the development of some enzyme inhibitors, the hydroxyl group at a specific position is vital for hydrogen bonding with the target enzyme, while the benzyloxy group contributes to binding in other regions of the active site.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(Benzyloxy)-4-hydroxybenzoic acid.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]

-

Handling : Avoid contact with skin, eyes, and clothing.[6][8] Avoid creating dust.[6] Use in a well-ventilated area or with local exhaust ventilation.[6][7]

-

Storage : Keep the container tightly closed and store in a cool, well-ventilated place.[6][7] It is recommended to keep it refrigerated.[6] It may be air-sensitive.[6]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid :

Conclusion

3-(Benzyloxy)-4-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by multiple reactive functional groups, allows for a wide range of chemical modifications to generate novel and complex molecules. While its full biological potential is yet to be extensively explored, the known activities of related hydroxybenzoic acid derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors.

References

- Benchchem. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5.

- Fisher Scientific. (2011).

- Sigma-Aldrich. 3-Benzyloxybenzoic acid 97 | 69026-14-8.

- Oxford Lab Fine Chem LLP. MSDS.

- TCI Chemicals. (2025).

- PubChem. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635.

- Merck Millipore.

- Sigma-Aldrich. (2025).

- ChemicalBook. (2025). 4-(Benzyloxy)-3-hydroxybenzoic acid | 38853-28-0.

- Rasayan J. Chem. (2019).

- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

- Wikipedia. 4-Hydroxybenzoic acid.

- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.

- PMC. (2018).

Sources

- 1. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. tcichemicals.com [tcichemicals.com]

CAS number 3-(Benzyloxy)-4-hydroxybenzoic acid identification

An In-depth Technical Guide to the Identification of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS No. 159832-34-5)

Foreword for the Modern Researcher

In the landscape of drug development and materials science, the precise identification of chemical intermediates is not merely a procedural step but the bedrock of reproducible, reliable, and groundbreaking research. 3-(Benzyloxy)-4-hydroxybenzoic acid serves as a versatile building block, valued for its unique scaffold featuring a protected phenol, a free phenol, and a carboxylic acid.[1] Its utility in synthesizing novel molecular architectures is significant.[1] However, its value is predicated on its purity and the unambiguous confirmation of its structure, particularly in distinguishing it from its closely related isomer, 4-(Benzyloxy)-3-hydroxybenzoic acid.[1] This guide eschews a simple recitation of data, instead offering an integrated analytical strategy—a self-validating workflow designed to provide absolute confidence in the identity and quality of this critical reagent.

Part 1: Foundational Chemical Profile and Synthetic Context

A robust identification strategy begins with understanding the molecule's fundamental properties and its likely synthetic origin. The synthesis pathway is a crucial predictor of potential impurities, which can confound analytical results.

Core Physicochemical Properties

A summary of the essential identifiers for 3-(Benzyloxy)-4-hydroxybenzoic acid provides the initial reference points for analysis.

| Property | Value | Source |

| CAS Number | 159832-34-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [2] |

| Molecular Weight | 244.246 g/mol | [1] |

| InChI Key | YEFZIBGGMNFCBS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O |

Synthetic Pathway and Anticipated Impurities

The most common synthetic route to 3-(Benzyloxy)-4-hydroxybenzoic acid is the regioselective benzylation of protocatechuic acid (3,4-dihydroxybenzoic acid).[1] This context is vital because the primary impurity of concern is the isomeric product, 4-(Benzyloxy)-3-hydroxybenzoic acid, along with unreacted starting material.

The choice of base and reaction conditions is critical to favor the formation of the desired 3-benzyloxy isomer.[1] An effective identification protocol must therefore be capable of definitively resolving these potential contaminants.

Caption: Synthetic pathway for 3-(Benzyloxy)-4-hydroxybenzoic acid.

Part 2: The Spectroscopic & Chromatographic Identification Workflow

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Before committing to extensive spectroscopic analysis, confirming the sample's purity via HPLC is a critical first step. This technique separates the target compound from isomers and other impurities.

Protocol: Reverse-Phase HPLC Purity Assessment

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

-

Validation: The chromatogram should show a single major peak. The peak area percentage provides a quantitative measure of purity. Isomeric impurities, if present, will likely elute at a slightly different retention time.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight, offering the first piece of structural evidence.

Expected Result: Using Electrospray Ionization in negative mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻.

-

Calculated Mass for [C₁₄H₁₁O₄]⁻: 243.0663

-

Observed m/z: 243.066 ± 0.005 (with High-Resolution MS)

A low-resolution instrument will report an m/z of 243.1. This result confirms the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a characteristic fingerprint.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Causality |

| Phenolic O-H | Stretch, broad | 3300 - 3500 | Hydrogen bonding of the free hydroxyl group. |

| Carboxylic Acid O-H | Stretch, very broad | 2500 - 3300 | Extensive hydrogen bonding within the carboxylic acid dimer. |

| Aromatic C-H | Stretch | 3000 - 3100 | C-H stretching on the two aromatic rings. |

| Carboxylic Acid C=O | Stretch, strong | 1670 - 1700 | Conjugation with the aromatic ring lowers the frequency. |

| Aromatic C=C | Stretch | 1580 - 1610 | Benzene ring vibrations. |

| Ether C-O | Stretch (Aryl-Alkyl) | 1230 - 1270 | Stretching of the C-O bond in the benzyloxy group. |

The presence of all these bands provides strong evidence for the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the precise connectivity of atoms.[1] It is the single most powerful technique for distinguishing between the 3-benzyloxy and 4-benzyloxy isomers.

Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the sample into a clean, dry NMR tube.

-

Add ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH).

-

Cap the tube and gently invert to fully dissolve the sample.

-

Place the tube in the NMR spectrometer for analysis.

2.4.1 ¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Isomer Differentiation |

| ~12.5 | Broad Singlet | 1H | -COOH | Very deshielded due to acidity. |

| ~9.8 | Broad Singlet | 1H | Ar-OH | Phenolic proton, chemical shift can be variable. |

| ~7.55 | Doublet of Doublets | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-2. |

| ~7.50 | Doublet | 1H | H-2 | Meta-coupled to H-6. Appears as a narrow doublet or singlet. |

| 7.30 - 7.45 | Multiplet | 5H | -OCH₂Ph | Protons of the benzyl ring. |

| ~6.95 | Doublet | 1H | H-5 | Ortho-coupled to H-6. |

| 5.15 | Singlet | 2H | -OCH₂Ph | Methylene protons are a characteristic singlet. |

Key Differentiator: The aromatic region of the benzoic acid ring is definitive. For the target 3-benzyloxy isomer, we expect three distinct signals in a specific splitting pattern (dd, d, d). The 4-benzyloxy isomer, due to its symmetry, would show two doublets (an AA'BB' system), a much simpler pattern.

2.4.2 ¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.5 | -COOH | Carboxylic acid carbon. |

| ~150.0 | C-4 | Aromatic carbon attached to the -OH group. |

| ~148.5 | C-3 | Aromatic carbon attached to the benzyloxy group. |

| ~137.0 | C-ipso (Bn) | Quaternary carbon of the benzyl ring attached to oxygen. |

| 128.0-129.0 | C-ortho/para/meta (Bn) | Carbons of the benzyl ring. |

| ~123.0 | C-6 | Aromatic C-H. |

| ~122.5 | C-1 | Quaternary carbon attached to the carboxylic acid. |

| ~116.0 | C-5 | Aromatic C-H. |

| ~115.5 | C-2 | Aromatic C-H. |

| ~70.0 | -OCH₂Ph | Methylene carbon of the benzyloxy group. |

Part 3: Integrated Analytical Confirmation

True scientific trustworthiness is achieved when independent lines of evidence converge. The workflow below illustrates this self-validating system for the identification of 3-(Benzyloxy)-4-hydroxybenzoic acid.

Caption: A self-validating workflow for compound identification.

Conclusion

The identification of 3-(Benzyloxy)-4-hydroxybenzoic acid is a multi-faceted process that extends beyond a simple CAS number lookup. By integrating chromatographic separation with a suite of spectroscopic techniques—MS for molecular formula, IR for functional group confirmation, and most critically, NMR for definitive constitutional isomer differentiation—researchers can achieve an unimpeachable level of confidence. This rigorous, evidence-based approach ensures the integrity of subsequent research and development, forming the reliable foundation upon which scientific progress is built.

References

-

3-Benzyloxy-4-hydroxybenzaldehyde | CAS#:50773-56-3 | Chemsrc. [Link]

Sources

The Solubility Profile of 3-(Benzyloxy)-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-hydroxybenzoic acid, a key intermediate in the synthesis of complex organic molecules.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. The guide outlines a robust experimental protocol for determining solubility via the widely accepted shake-flask method and offers a detailed theoretical analysis of the physicochemical principles governing its solubility. By elucidating the interplay of molecular structure, solvent polarity, and intermolecular forces, this guide aims to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: Understanding 3-(Benzyloxy)-4-hydroxybenzoic Acid

3-(Benzyloxy)-4-hydroxybenzoic acid is a derivative of benzoic acid characterized by the presence of a benzyloxy group at the C3 position and a hydroxyl group at the C4 position of the benzene ring.[1] This molecular architecture, featuring both a bulky, relatively nonpolar benzyloxy group and polar hydroxyl and carboxylic acid functionalities, imparts a nuanced solubility profile that is highly dependent on the nature of the surrounding solvent. A thorough understanding of its solubility is paramount for its effective use in organic synthesis and pharmaceutical research, as solubility directly impacts reaction kinetics, purification efficiency, and bioavailability.[2]

The molecule's structure allows for a variety of intermolecular interactions. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions.[3] The benzyloxy group adds a significant nonpolar character to the molecule. The interplay of these features dictates its affinity for different types of organic solvents.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process where the rate of dissolution equals the rate of crystallization.[4][5] This equilibrium is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8] The key factors influencing the solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid are:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[6][9] 3-(Benzyloxy)-4-hydroxybenzoic acid possesses both polar (hydroxyl and carboxylic acid groups) and nonpolar (benzyloxy group and benzene rings) regions, making its solubility dependent on the overall polarity of the solvent.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the hydroxyl and carboxylic acid groups of 3-(Benzyloxy)-4-hydroxybenzoic acid significantly enhances solubility.[3][7][10] Solvents that are hydrogen bond donors and/or acceptors will effectively solvate the polar functional groups of the molecule.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[7][9] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution.[11]

Predicted Solubility of 3-(Benzyloxy)-4-hydroxybenzoic Acid in Organic Solvents

Based on the theoretical principles outlined above, the expected solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid in various classes of organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups.[9] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents are polar and can accept hydrogen bonds, but they cannot donate them.[9] They will solvate the solute through dipole-dipole interactions and by accepting hydrogen bonds from the hydroxyl and carboxylic acid groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | These solvents have low polarity and cannot form strong hydrogen bonds.[6][8] The significant nonpolar character of the benzyloxy group may allow for some minimal solubility, but the polar functional groups will hinder dissolution. |

| Halogenated | Dichloromethane, Chloroform | Low to Medium | These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, which might lead to slightly better solubility compared to nonpolar solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][12][13] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.[13][14]

Experimental Protocol

-

Preparation: Accurately weigh an excess amount of 3-(Benzyloxy)-4-hydroxybenzoic acid into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][12][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 3-(Benzyloxy)-4-hydroxybenzoic acid in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Analysis: The measured concentration of the saturated solution represents the solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid in that specific solvent at the given temperature.

Self-Validating System

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer increases over time.[14]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by microscopy or XRPD) to ensure that no phase transformation or degradation of the compound has occurred during the experiment.[4]

Visualizing the Workflow

Caption: Workflow for the shake-flask solubility determination method.

Mechanistic Insights: Intermolecular Interactions

The solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid is a direct consequence of the intermolecular forces between the solute and the solvent molecules.

-

In Polar Protic Solvents (e.g., Methanol): The hydroxyl and carboxylic acid groups of the solute will form strong hydrogen bonds with the methanol molecules. The polar nature of methanol will also effectively solvate the polar regions of the solute.

-

In Polar Aprotic Solvents (e.g., Acetone): The acetone molecules will act as hydrogen bond acceptors for the hydroxyl and carboxylic acid groups of the solute. Dipole-dipole interactions will also contribute to solvation.

-

In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces between hexane and the solute will be insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the solute molecules themselves, resulting in poor solubility.

Visualizing Intermolecular Interactions

Caption: Intermolecular forces governing solubility.

Conclusion and Practical Implications

The solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid is a critical parameter for its successful application in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. For practical applications, researchers should prioritize polar protic solvents like methanol and ethanol when high solubility is desired for reactions or formulations. For purification techniques such as crystallization, a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures would be ideal.[11] By applying the principles and methodologies outlined in this guide, scientists can optimize their experimental conditions, leading to improved yields, higher purity, and more reliable outcomes.

References

-

How does polarity affect solubility? Homework.Study.com. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

Solubility and Polarity. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Solubility test for Organic Compounds. [Link]

-

ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

-

How to perform the shake flask method to determine solubility. Quora. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

-

A streamlined molecular-dynamics workflow for computing solubilities of molecular and ionic crystals. The Journal of Chemical Physics. [Link]

-

The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems. PMC. [Link]

-

Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point). [Link]

-

Solubility equilibrium. Wikipedia. [Link]

-

5.2 Equilibrium Crystallization. Rohini College. [Link]

-

A Method for the Determination of Solubility of Metastable Crystal Phases Based on Total Light Scattering. American Chemical Society. [Link]

-

17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

13.4: Solution Formation and Equilibrium. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 5. rcet.org.in [rcet.org.in]

- 6. homework.study.com [homework.study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

Thermodynamic Properties of 3-(Benzyloxy)-4-hydroxybenzoic Acid: A Technical Characterization Guide

This guide serves as an authoritative technical reference for the thermodynamic and physicochemical characterization of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS 159832-34-5). It is designed for researchers requiring rigorous data for synthesis, purification, and pre-formulation.

Executive Summary & Chemical Identity[1]

3-(Benzyloxy)-4-hydroxybenzoic acid is a critical desymmetrized derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). By selectively protecting the 3-position hydroxyl group with a benzyl ether, this molecule serves as a versatile building block in the synthesis of polyphenols, kinase inhibitors, and advanced functional materials.

Unlike its parent compounds, the introduction of the lipophilic benzyl moiety drastically alters its thermodynamic landscape—shifting it from a highly water-soluble, high-melting solid to a lipophilic intermediate with distinct solubility profiles essential for efficient workup and purification.

| Property | Detail |

| IUPAC Name | 3-(Phenylmethoxy)-4-hydroxybenzoic acid |

| CAS Number | 159832-34-5 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Core Scaffold | Benzoic Acid |

| Key Functionality | 3-Benzyl Ether (Lipophilic), 4-Phenol (H-bond donor), Carboxylic Acid (Ionizable) |

Physicochemical & Thermodynamic Profile

The following data represents a synthesis of experimental ranges and high-confidence predictive models based on structural analogues (e.g., Vanillic acid, Isovanillic acid).

Thermal Transitions (Solid-State)

The benzyl ether linkage introduces rotational freedom that typically disrupts the rigid crystal lattice of the parent dihydroxybenzoic acid, resulting in a lower melting point than Protocatechuic acid (Mp ~200°C).

| Parameter | Value / Range | Context |

| Melting Point ( | 165°C – 175°C (Predicted) | Lower than Vanillic acid (210°C) due to benzyl bulk preventing tight packing. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Estimated. High lattice energy persists due to carboxylic acid dimerization. |

| Decomposition ( | > 220°C | Benzyl ethers are thermally stable but susceptible to oxidation above this range. |

| Solid Form | Crystalline Powder | Typically isolates as monoclinic prisms from ethanol/water. |

Solution Thermodynamics & Lipophilicity

The benzyl group acts as a "lipophilic anchor," drastically reducing aqueous solubility compared to 3,4-dihydroxybenzoic acid.

| Parameter | Value | Implications for Workup |

| pKa₁ (Carboxyl) | 4.45 ± 0.10 | Similar to benzoic acid. Ionized at pH > 5.5. |

| pKa₂ (Phenol) | 9.60 ± 0.20 | The 4-OH is weakly acidic. Ionized at pH > 10. |

| LogP (Octanol/Water) | 2.9 – 3.2 | Highly lipophilic. Extracts efficiently into DCM or EtOAc from acidic aqueous phases. |

| LogD (pH 7.4) | 0.1 – 0.5 | At physiological pH, the carboxylate anion dominates, increasing water solubility. |

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols provide self-validating methods to determine these properties empirically.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise

-

Sample Prep: Weigh 2–4 mg of dried 3-(Benzyloxy)-4-hydroxybenzoic acid into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm Onset: Record as

(Extrapolated Onset Temperature). -

Peak Area: Integrate to calculate

(J/g). -

Validation: If a broad endotherm appears <100°C, the sample is a solvate/hydrate. Dry at 50°C under vacuum and re-run.

-

Potentiometric pKa Determination

Objective: Accurate measurement of ionization constants for formulation stability.

-

Solvent System: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.

-

Titration: Dissolve 10 mg of compound in 50 mL of 30% MeOH/Water (0.15 M KCl ionic strength).

-

Acid/Base: Titrate with 0.1 M KOH standardized solution.

-

Yasuda-Shedlovsky Extrapolation:

-

Perform titrations at 30%, 40%, and 50% MeOH.

-

Plot pKa vs. % Organic modifier.

-

Extrapolate to 0% MeOH to obtain the aqueous pKa.

-

Solubility & Partitioning Logic (Mechanism of Action)

The thermodynamic behavior of this molecule is governed by the competition between the hydrophilic "Head" (Carboxyl/Phenol) and the lipophilic "Tail" (Benzyl).

Solubility Equilibrium Diagram

The following diagram illustrates the solubility switches critical for purification.

Caption: Solubility phase switching mechanism. The molecule partitions into organic solvents in its neutral form but is quantitatively extracted into aqueous base as a carboxylate salt, enabling high-purity isolation via acid precipitation.

Synthesis & Workup Implications

Understanding the thermodynamics allows for optimized synthesis workflows. The benzyl ether is stable to basic hydrolysis but sensitive to hydrogenolysis.

Thermodynamic Stability Map

Caption: Chemical stability profile. The benzyl ether is robust against hydrolysis (Acid/Base) but is designed to be cleaved via catalytic hydrogenation (Reductive).

References

-

BenchChem. 3-(Benzyloxy)-4-hydroxybenzoic acid Product Data (CAS 159832-34-5).[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Hydroxybenzoic acid (Analogue Reference). Retrieved from

-

ChemicalBook. 3-Benzyloxy-4-hydroxybenzaldehyde Properties (Precursor Data). Retrieved from

-

Royal Society of Chemistry. Solubility enhancements and phase diagrams of hydroxybenzoic acids. Phys.[2][3] Chem. Chem. Phys. Retrieved from

-

Sigma-Aldrich. Vanillic Acid (Structural Analogue) Physicochemical Data. Retrieved from

Sources

3-(Benzyloxy)-4-hydroxybenzoic acid pKa and acidity values

Executive Summary

3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) is a critical intermediate in organic synthesis and a structural analog of vanillic acid. Characterized by a benzoic acid core functionalized with a phenolic hydroxyl group at the para position and a benzyloxy ether at the meta position, its physicochemical behavior is governed by two distinct ionization events. This guide provides a definitive analysis of its acidity (pKa), offering predicted values based on structural homology to vanillic acid, detailed experimental protocols for verification, and implications for drug development and solubility profiling.

Structural Analysis & Theoretical Acidity

The acidity of 3-(Benzyloxy)-4-hydroxybenzoic acid is dictated by the electronic and steric environment of its two ionizable protons: the carboxylic acid proton (

Electronic Effects

-

Carboxylic Acid (C1 Position): The acidity of the carboxyl group is influenced by the electron-donating or withdrawing nature of the substituents on the ring. The 4-hydroxy group exerts a strong electron-donating effect (+M) via resonance, which typically decreases acidity (raises pKa) compared to unsubstituted benzoic acid. However, the electron-withdrawing inductive effect (-I) of the oxygen atoms partially mitigates this.

-

Phenolic Hydroxyl (C4 Position): The acidity of the phenol is enhanced by the electron-withdrawing carboxyl group para to it, which stabilizes the resulting phenoxide anion via resonance delocalization.

-

Benzyloxy Group (C3 Position): Structurally analogous to the methoxy group in vanillic acid, the benzyloxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Its steric bulk (benzyl vs. methyl) significantly increases lipophilicity (LogP) but has a minimal impact on the electronic density of the ring compared to a methoxy group.

Ionization Pathway

The molecule undergoes stepwise dissociation:

-

pKa₁ (Carboxyl): Deprotonation of the carboxylic acid to form the monoanion (carboxylate).

-

pKa₂ (Phenol): Deprotonation of the phenolic hydroxyl to form the dianion.

Figure 1: Stepwise ionization pathway of 3-(Benzyloxy)-4-hydroxybenzoic acid in aqueous media.

Quantitative Data: pKa and Solubility Profile

Due to the specific nature of this intermediate, direct experimental values are often proprietary. However, using High-Fidelity QSAR (Quantitative Structure-Activity Relationship) and "Read-Across" methodology from its closest structural analog, Vanillic Acid (3-methoxy-4-hydroxybenzoic acid), we establish the following reference values with high confidence.

Table 1: Physicochemical Constants (Reference & Predicted)

| Parameter | Value (Predicted/Analog) | Reference Standard (Vanillic Acid) | Confidence |

| pKa₁ (COOH) | 4.50 ± 0.10 | 4.51 | High (Electronic similarity) |

| pKa₂ (Phenolic OH) | 9.40 ± 0.20 | 9.32 | High (Inductive consistency) |

| LogP (Octanol/Water) | ~2.8 - 3.1 | 1.43 | Moderate (Benzyl adds hydrophobicity) |

| Intrinsic Solubility ( | < 0.5 mg/mL | 1.5 mg/mL | High (Benzyl decreases aqueous solubility) |

| Molecular Weight | 244.24 g/mol | 168.15 g/mol | Exact |

Scientific Insight: The replacement of the methoxy group (Vanillic acid) with a benzyloxy group increases the molecular volume and lipophilicity. While the pKa values remain nearly identical due to similar electronic effects (

), the aqueous solubility drops significantly, necessitating the use of cosolvents (e.g., DMSO, Methanol) during experimental pKa determination.

Experimental Protocols for pKa Determination

To validate these values in a laboratory setting, the Potentiometric Titration method is the Gold Standard. Due to the compound's expected low water solubility, a Cosolvent Extrapolation Method (Yasuda-Shedlovsky procedure) is required.

Method A: Potentiometric Titration in Methanol-Water

Objective: Determine thermodynamic pKa values by titrating in varying ratios of MeOH:Water and extrapolating to 0% organic solvent.

Reagents:

-

Analyte: 3-(Benzyloxy)-4-hydroxybenzoic acid (>98% purity).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Solvent: Methanol (HPLC Grade) and Degassed Deionized Water.

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Preparation: Prepare three solution sets with 30%, 40%, and 50% (v/v) Methanol.

-

Dissolution: Dissolve ~5 mg of analyte in the organic fraction first, then add water/KCl to reach 50 mL total volume.

-

Titration: Titrate with 0.1 M KOH under inert gas (

or -

Data Collection: Record pH vs. Volume of titrant.

-

Calculation: Use the Bjerrum difference plot or Gran plot to find the half-equivalence points.

-

Extrapolation: Plot experimental

vs. % Methanol (or dielectric constant

Figure 2: Workflow for pKa determination using the Cosolvent Extrapolation technique.

Method B: UV-Metric Spectrophotometry (Alternative)

Best for samples with extremely low solubility (< 10 µg/mL).

-

Principle: Exploits the shift in

of the benzene ring absorption upon ionization of the phenolic group. -

Observation: The phenoxide form (pH > 10) typically shows a bathochromic shift (red shift) compared to the neutral phenol.

-

Protocol: Measure UV absorbance at varying pH buffers (pH 2 to 12). Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point represents the pKa.

Implications for Drug Development

Solubility & Formulation

-

pH < 4.5: The molecule exists primarily in its neutral, protonated form. Solubility will be minimal (limited by the hydrophobic benzyl group). Formulations in this range require surfactants or lipid-based carriers.

-

pH 4.5 - 9.0: The carboxylate monoanion dominates. Solubility improves significantly due to the negative charge, making this the ideal pH range for liquid chromatography handling or intermediate processing.

-

pH > 9.5: The dianion forms. While highly soluble, the phenolic moiety is susceptible to oxidation (quinonoid formation) at high pH. Caution: Avoid prolonged exposure to pH > 10 without antioxidants (e.g., sodium bisulfite).

Permeability (LogD)

-

The LogD (Distribution Coefficient) varies with pH.

-

At pH 7.4 (physiological), the species is effectively a monoanion.

- .

-

With a LogP ~3.0 and pKa1 ~4.5:

- .

-

Insight: Despite the lipophilic benzyl group, the ionization of the carboxyl group at physiological pH lowers membrane permeability compared to the neutral state. For prodrug design, masking the carboxylic acid (esterification) is recommended to improve passive diffusion.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8468, Vanillic Acid. Retrieved from [Link]

- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.

-

NIST Chemistry WebBook. 4-Hydroxybenzoic acid pKa data. Retrieved from [Link]

An In-depth Technical Guide to the Determination of the Melting Point Range of Pure 3-(Benzyloxy)-4-hydroxybenzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the precise determination of the melting point range of pure 3-(Benzyloxy)-4-hydroxybenzoic acid. Adhering to the highest standards of scientific integrity, this document elucidates the theoretical underpinnings, provides detailed experimental protocols, and offers insights into the interpretation of results, ensuring accuracy and reliability in the characterization of this important chemical intermediate.

Introduction: The Significance of Melting Point Determination in Pharmaceutical Sciences

The melting point of a crystalline solid is a critical physical property that provides valuable information about its purity and identity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions into the liquid phase. In the context of drug development and materials science, an accurate determination of the melting point range is paramount for quality control, stability studies, and the characterization of new chemical entities.

3-(Benzyloxy)-4-hydroxybenzoic acid, with the CAS Number 159832-34-5, is a derivative of benzoic acid featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzene ring.[1] Its structural attributes make it a valuable building block in organic synthesis. Given its potential role in the development of more complex molecules, a precise understanding of its physical properties, such as the melting point, is essential.

This guide will detail the established methodologies for melting point determination, drawing upon internationally recognized standards to ensure the generation of robust and reproducible data.

Theoretical Principles of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. During melting, the solid and liquid phases exist in equilibrium. For a pure crystalline compound, this transition typically occurs over a narrow temperature range, often less than 1°C.

Several factors can influence the observed melting point range:

-

Purity: Impurities tend to depress and broaden the melting point range. This phenomenon, known as melting point depression, is a colligative property and can be used to assess the purity of a substance.

-

Crystalline Polymorphism: Some compounds can exist in different crystalline forms, or polymorphs, each with its own unique melting point.

-

Heating Rate: A rapid heating rate can lead to an artificially elevated and broad melting point range, as there may be a lag in temperature equilibrium between the heating block, the thermometer, and the sample.[2][3]

-

Sample Packing: The way the sample is packed into the capillary tube can affect heat transfer and, consequently, the accuracy of the measurement.

Authoritative Methodologies for Melting Point Determination

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standardized methods for melting point determination to ensure consistency and accuracy in the pharmaceutical industry.[2][4][5][6][7][8] This guide adheres to the principles outlined in these pharmacopeias.

The most common method, and the one detailed here, is the capillary melting point method. This technique involves heating a small sample of the substance in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol: Capillary Melting Point Determination

This section provides a step-by-step protocol for the determination of the melting point range of 3-(Benzyloxy)-4-hydroxybenzoic acid.

Apparatus and Materials

-

Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (thin-walled, sealed at one end).

-

Spatula.

-

Mortar and pestle (optional, for grinding crystalline samples).

-

Certified melting point reference standards (e.g., from USP or other accredited sources).

-

The sample of pure 3-(Benzyloxy)-4-hydroxybenzoic acid.

Instrument Calibration

Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards. This is a critical step to ensure the trustworthiness of the obtained data.

Procedure:

-

Determine the melting point of each reference standard using the same method that will be used for the sample.

-

Compare the observed melting points with the certified values. The instrument's temperature readings should be within the acceptable limits specified by the manufacturer and relevant pharmacopeias. If not, the instrument must be recalibrated according to the manufacturer's instructions.

Sample Preparation

-

Ensure the sample of 3-(Benzyloxy)-4-hydroxybenzoic acid is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.

-

The packed sample column should be approximately 2-4 mm high.[2]

Measurement Procedure

The following workflow outlines the process for determining the melting point range.

Figure 1. Experimental workflow for melting point determination.

Detailed Steps:

-

Initial Rapid Heating: Place the packed capillary tube into the heating block of the melting point apparatus. Rapidly heat the block to a temperature approximately 10-20°C below the expected melting point. Based on the isomer's melting point, an initial target temperature of around 170°C would be a reasonable starting point.

-

Controlled Heating: Once the temperature is within the target range, reduce the heating rate to 1-2°C per minute.[2][5] This slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.

-

Observation and Recording: Carefully observe the sample.

-

T1 (Onset of Melting): Record the temperature at which the first drop of liquid is observed.

-

T2 (Completion of Melting): Record the temperature at which the last solid particle melts and the substance is completely in the liquid state.

-

-

Reporting the Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow, typically not exceeding 2°C.

Data Interpretation and Presentation

The obtained data should be presented in a clear and organized manner.

Table 1: Melting Point Data for 3-(Benzyloxy)-4-hydroxybenzoic Acid

| Determination | Onset of Melting (T1) (°C) | Completion of Melting (T2) (°C) | Melting Point Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

A narrow melting point range is indicative of a high degree of purity. A broad melting range (greater than 2°C) may suggest the presence of impurities or that the substance is a mixture of polymorphs.

Confirmatory Technique: Mixed Melting Point

To confirm the identity of the synthesized 3-(Benzyloxy)-4-hydroxybenzoic acid, a mixed melting point determination can be performed if an authentic, certified reference sample is available.

Procedure:

-

Thoroughly mix a small, approximately equal amount of the sample with the certified reference standard.

-

Determine the melting point of the mixture using the same procedure as described above.

Interpretation:

-

No Depression: If the melting point of the mixture is sharp and not depressed compared to the melting point of the individual sample, it provides strong evidence that the two substances are identical.

-

Depression and Broadening: If the melting point of the mixture is depressed and the range is broadened, it indicates that the two substances are different.

Conclusion

The accurate determination of the melting point range of pure 3-(Benzyloxy)-4-hydroxybenzoic acid is a fundamental step in its characterization. By following standardized protocols, such as those outlined by the USP and Ph. Eur., and ensuring proper instrument calibration, researchers can obtain reliable and reproducible data. This in-depth guide provides the necessary framework to perform this critical analysis with confidence, contributing to the overall quality and integrity of research and development in the pharmaceutical and chemical sciences.

References

- United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

British Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

-

European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]

-

Scribd. (n.d.). 2.2.14. Melting Point - Capillary Method. Retrieved from [Link]

-

YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

Sources

- 1. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]

- 2. thinksrs.com [thinksrs.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. Appendix V A. Determination of Melting Point [drugfuture.com]

- 6. uspbpep.com [uspbpep.com]

- 7. uspbpep.com [uspbpep.com]

- 8. scribd.com [scribd.com]

- 9. 4-Benzyloxybenzoic acid 99 1486-51-7 [sigmaaldrich.com]

Technical Safety & Handling Monograph: 3-(Benzyloxy)-4-hydroxybenzoic Acid

This guide serves as a comprehensive Technical Safety & Handling Monograph for 3-(Benzyloxy)-4-hydroxybenzoic acid . It is designed for research and development environments where specific regulatory data for rare intermediates may be sparse.

Document Control:

-

Compound Class: Functionalized Benzoic Acid / Phenolic Ether

-

Primary Application: Organic Synthesis Intermediate, Peptide Chemistry

Part 1: Chemical Identity & Physicochemical Profile

Precise identification is the first line of defense in chemical safety. This compound is a regioisomer of the more common vanillic acid derivatives, distinguished by the specific placement of the benzyloxy protecting group.

Identification Matrix

| Parameter | Detail |

| Chemical Name | 3-(Benzyloxy)-4-hydroxybenzoic acid |

| Synonyms | 3-O-Benzylprotocatechuic acid; 4-Hydroxy-3-(phenylmethoxy)benzoic acid |

| CAS Registry Number | 159832-34-5 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| SMILES | O=C(O)C1=CC(OCC2=CC=CC=2)=C(O)C=C1 |

Physicochemical Properties[1]

-

Physical State: Solid powder.

-

Appearance: Typically off-white to pale orange/tan (depending on purity and oxidation state).

-

Melting Point: 167.2 – 171.3 °C (Experimental value derived from peptide synthesis isolation).

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethyl Acetate.

-

Moderate/Low: Dichloromethane, Chloroform.

-

Insoluble: Water (acidic/neutral pH). Soluble in aqueous alkaline solutions (e.g., 1M NaOH) due to deprotonation of the carboxylic acid and phenol.

-

-

Acidity (pKa): Predicted ~4.5 (Carboxylic acid) and ~10.0 (Phenolic hydroxyl).

Part 2: Hazard Assessment & Toxicology (GHS)

Note: As a specialized research intermediate, specific animal toxicology data (LD50) is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoic acid derivatives (e.g., Vanillic Acid, Protocatechuic Acid).

GHS Classification (Derived)

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |

Precautionary Statements

-

Prevention: Avoid breathing dust.[1][2][3][4][5] Wash skin thoroughly after handling.[2][3] Use only outdoors or in a well-ventilated area (P261, P264, P271).

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).

Part 3: Risk Mitigation & Engineering Controls

Effective handling requires understanding the compound's potential for dust generation and its reactivity profile.

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Ventilation: Ensure face velocity is maintained between 80–100 fpm (0.4–0.5 m/s).

-

Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all equipment during bulk transfer.

Personal Protective Equipment (PPE) Matrix

The choice of PPE is dictated by the solvent system used, as the solid itself is relatively inert until dissolved.

| Body Part | Recommended Protection | Rationale |

| Respiratory | N95 / P100 (for dust) or Half-mask w/ OV cartridges (if in solvent). | Prevents inhalation of fine particulates which are respiratory irritants. |

| Hands | Nitrile Rubber (Min thickness: 0.11 mm). | Sufficient for solid handling. If dissolved in DCM/DMF, use Laminated Film (Silver Shield) gloves. |

| Eyes | Chemical Safety Goggles . | Prevent corneal injury from dust or splashes; safety glasses are insufficient for powders. |

| Body | Lab Coat (Cotton/Poly blend). | Standard protection against particulate accumulation on clothing. |

Part 4: Emergency Response Protocols

Spill Response Decision Matrix

-

Minor Spill (< 5g): Wet sweep to avoid dust generation. Wipe area with 10% ethanol followed by soap and water.

-

Major Spill (> 50g): Evacuate area. Personnel wearing P100 respirators should use a HEPA-filtered vacuum or wet-method cleanup.

Fire Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes of Carbon Monoxide (CO) and Carbon Dioxide (CO₂) under fire conditions.

-

Flash Point: Not determined (Solid).

First Aid[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel.

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.

Part 5: Scientific Context & Synthesis Workflow

Understanding the synthesis and reactivity of 3-(Benzyloxy)-4-hydroxybenzoic acid aids in predicting impurities and handling requirements.

Synthesis Pathway

This compound is typically synthesized via the regioselective benzylation of protocatechuic acid (3,4-dihydroxybenzoic acid).[7] The challenge lies in alkylating the 3-hydroxyl group while preserving the 4-hydroxyl group.[7]

Key Reaction Logic:

-

Starting Material: 3,4-Dihydroxybenzoic acid.[7]

-

Reagents: Benzyl bromide (BnBr) + Base (e.g., K₂CO₃ or NaH).

-

Selectivity: Controlled by stoichiometry and solvent effects, or by protecting the carboxyl group first.

-

Purification: The product is often recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes.

Handling Lifecycle Diagram

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal, emphasizing the decision points for PPE and waste streams.

Caption: Operational workflow for the safe receipt, storage, and handling of 3-(Benzyloxy)-4-hydroxybenzoic acid.

Part 6: Storage & Stability[10]

-

Storage Conditions: Store at room temperature (15–25°C) or refrigerated (2–8°C) for long-term stability. Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Strong oxidizing agents (can oxidize the benzylic position or the phenol). Strong bases (will form salts).

-

Shelf Life: Stable for >2 years if stored properly and protected from moisture.

References

- Google Patents. (2009). US7589170B1 - Synthesis of cyclic peptides (Experimental Data for 3-benzyloxy-4-hydroxybenzoic acid).

-

PubChem. (2026). Benzoic Acid Derivatives and Related Compounds. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(Benzyloxy)-4-hydroxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5), a critical intermediate in the synthesis of polyphenolic metabolites and vanillic acid derivatives. Unlike its more common isomer (4-benzyloxy-3-hydroxybenzoic acid), this specific regioisomer presents unique synthetic challenges due to the electronic governing of the protocatechuic core. This document details its physicochemical properties, validated synthetic pathways, and quality control protocols required for pharmaceutical research.

Physicochemical Characterization

The precise characterization of 3-(Benzyloxy)-4-hydroxybenzoic acid is essential for stoichiometric accuracy in downstream coupling reactions.

Molecular Identity & Constants

| Property | Specification | Technical Notes |

| IUPAC Name | 3-(Benzyloxy)-4-hydroxybenzoic acid | Often referred to as 3-O-Benzylprotocatechuic acid. |

| CAS Number | 159832-34-5 | Critical: Do not confuse with the 4-benzyloxy isomer (CAS 38853-28-0). |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | Average mass based on standard isotopic abundance. |

| Exact Mass | 244.07356 Da | Monoisotopic mass (useful for HRMS validation). |

| Appearance | White to off-white crystalline powder | Oxidation leads to slight yellow/tan discoloration. |

| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Sparingly soluble in water; soluble in aqueous base (pH > 8). |

| pKa (Predicted) | COOH: ~4.48 | Phenolic OH: ~9.8–10.2. |

Structural Significance

The molecule features a vanillic acid scaffold where the 3-methoxy group is replaced by a bulky benzyloxy ether .

-

Electronic Effect: The 3-benzyloxy group is an electron-donating group (EDG) by resonance, activating the ring, though less effectively than a methoxy group due to steric bulk.

-

H-Bonding: The 4-hydroxy group remains free, serving as a hydrogen bond donor—a critical feature for binding affinity in kinase inhibitor scaffolds or antioxidant assays.

Synthetic Methodology

Synthesizing the 3-(benzyloxy) isomer is non-trivial. Direct alkylation of protocatechuic acid (3,4-dihydroxybenzoic acid) favors the 4-position due to the higher acidity of the para-hydroxyl group (conjugation with the electron-withdrawing carboxyl group).

To obtain the 3-isomer with high purity, a Protection-Deprotection Strategy or Chromatographic Separation is required.

Protocol: Regioselective Benzylation & Purification

This protocol assumes the use of Methyl Protocatechuate to prevent carboxyl interference, followed by hydrolysis.

Reagents:

-

Methyl 3,4-dihydroxybenzoate[1]

-

Benzyl Bromide (BnBr)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (Dry)

-

Lithium Hydroxide (LiOH)

Workflow:

-

Alkylation: Dissolve Methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone. Add K₂CO₃ (1.2 eq) and BnBr (1.0 eq). Stir at reflux for 4–6 hours.

-

Mechanistic Note: This produces a mixture: ~60% 4-O-Bn (major), ~25% 3-O-Bn (target), and ~15% bis-O-Bn.

-

-

Separation (Critical Step): Remove solvent. Redissolve in EtOAc. Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

-

Elution Order: The Bis-benzyl elutes first (least polar), followed by 3-O-Benzyl (target), and finally 4-O-Benzyl (most polar due to accessible 3-OH H-bonding).

-

-

Hydrolysis: Dissolve the isolated methyl 3-(benzyloxy)-4-hydroxybenzoate in THF:H₂O (3:1). Add LiOH (3.0 eq). Stir at RT until TLC shows consumption of ester.

-

Workup: Acidify with 1M HCl to pH 3. Precipitate the free acid. Filter and dry.[2]

Pathway Visualization

Figure 1: Synthetic workflow for the isolation of the 3-(benzyloxy) regioisomer via ester intermediate.

Analytical Validation (QC)

Distinguishing the 3-benzyloxy isomer from the 4-benzyloxy isomer is the primary quality control challenge.

NMR Spectroscopy Specification

-

¹H NMR (DMSO-d₆):

-

OH Signal: The phenolic -OH signal for the 4-hydroxy isomer (target) typically appears slightly upfield compared to the 3-hydroxy isomer due to different hydrogen bonding environments.

-

NOESY (Definitive):

-

Target (3-BnO, 4-OH): Strong NOE correlation between the benzyloxy -CH₂- protons and the aromatic proton at position H-2 (singlet-like).

-

Impurity (4-BnO, 3-OH): NOE correlation between benzyloxy -CH₂- protons and aromatic protons H-3/H-5 (doublets).

-

-

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Retention Time: The 3-(benzyloxy)-4-hydroxy isomer generally elutes after the 4-(benzyloxy)-3-hydroxy isomer due to the "cryptic" nature of the 4-OH group when flanked by the 3-benzyloxy group, slightly increasing effective lipophilicity compared to the more exposed 3-OH of the isomer.

Applications in Drug Design

Structural Activity Relationship (SAR)

This molecule serves as a specialized scaffold in Medicinal Chemistry:

-

Vanillic Acid Surrogate: It mimics vanillic acid but provides a hydrophobic "tail" (the benzyl group) that can occupy hydrophobic pockets in enzymes (e.g., kinases or proteases) that the methyl group of vanillic acid cannot reach.

-

Linker Chemistry: The free 4-OH allows for etherification or esterification to attach pharmacophores, while the 3-benzyloxy group acts as a stable, lipophilic anchor.

Functional Logic Diagram

Figure 2: Pharmacophore mapping and functional utility of the molecule in drug development.

References

-

BenchChem. (2024). 3-(Benzyloxy)-4-hydroxybenzoic acid Product Entry (CAS 159832-34-5).[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11020635 (Related Isomer Data). Retrieved from [1]

-

ChemicalBook. (2024). 4-(Benzyloxy)-3-hydroxybenzoic acid (Isomer Distinction).[1] Retrieved from

-

Sigma-Aldrich. (2024). Protocatechuic Acid Derivatives and Reactivity Profiles. Retrieved from

Sources

A Comprehensive Guide to the Synthesis, Derivatization, and Therapeutic Potential of 3-(Benzyloxy)-4-hydroxybenzoic Acid Derivatives

This technical guide provides an in-depth literature review of 3-(Benzyloxy)-4-hydroxybenzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes established chemical principles with contemporary research findings, offering both foundational knowledge and insights into the therapeutic applications of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Benzyloxy-Aromatic Scaffold

The 3-(Benzyloxy)-4-hydroxybenzoic acid core represents a strategically significant scaffold in medicinal chemistry and organic synthesis. Its structure is characterized by a benzoic acid backbone, a foundational element in many biologically active molecules, further functionalized with a hydroxyl group and a benzyloxy moiety. The benzyloxy group (-OCH₂C₆H₅), in particular, serves a dual purpose. In synthesis, it is a robust and reliable protecting group for phenolic hydroxyls, stable under a variety of reaction conditions yet readily removable via mild catalytic hydrogenation.[1] This allows for selective chemical transformations at other sites on the molecule.[1]

Beyond its utility in synthesis, the benzyloxy-aromatic motif is a key pharmacophore in numerous compounds designed to interact with biological targets. The benzyl group can engage in hydrophobic and π-stacking interactions within enzyme active sites or receptor binding pockets, while the adjacent hydroxyl and carboxylic acid groups provide crucial hydrogen bonding capabilities.[1] The relative positioning of these groups is critical and dictates the molecule's interaction with specific biological targets, a key theme in structure-activity relationship (SAR) studies.[1]

Synthesis of the Core Scaffold and Its Derivatives

The chemical architecture of 3-(Benzyloxy)-4-hydroxybenzoic acid offers three primary reactive sites for derivatization: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring. This versatility allows for the creation of diverse chemical libraries, including esters, amides, and ethers, each with potentially unique biological profiles.

Synthesis of the Core Intermediate: 3-(Benzyloxy)-4-hydroxybenzoic Acid

The principal challenge in synthesizing the core molecule is the regioselective benzylation of the starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid). The two phenolic hydroxyl groups exhibit different acidities, with the 4-hydroxyl group being more acidic and therefore more readily deprotonated.[1] Exploiting this difference is key to selectively protecting the 3-position hydroxyl group. An alternative, and often higher-yielding, strategy involves the oxidation of 3-benzyloxy-4-hydroxybenzaldehyde, which can be synthesized with high regioselectivity.[1]

Below is a workflow representing the primary synthetic strategies.

Caption: Key synthetic routes to 3-(Benzyloxy)-4-hydroxybenzoic acid.

This protocol is adapted from methodologies for similar hydroxybenzoic acid derivatives and illustrates the etherification of a phenolic hydroxyl group, a key step in synthesizing the benzyloxy scaffold, followed by ester hydrolysis.[2]

-

Esterification (Protection of Carboxylic Acid):

-

Dissolve 3,4-dihydroxybenzoic acid (1 eq.) in methanol.

-

Add concentrated sulfuric acid catalytically.

-

Reflux the mixture for 8 hours to yield the methyl ester intermediate.

-

-

Etherification (Benzylation):

-

Dissolve the methyl 3,4-dihydroxybenzoate intermediate (1 eq.) in acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.) and benzyl bromide (1.1 eq.).

-

Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in petroleum ether) to isolate the desired methyl 3-(benzyloxy)-4-hydroxybenzoate.

-

-

Hydrolysis (Deprotection of Carboxylic Acid):

-

Dissolve the purified methyl ester in methanol containing 10% aqueous potassium hydroxide (KOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 10-15°C and acidify with dilute HCl to precipitate the final product.

-

Filter the white precipitate, wash with water until neutral, and dry under vacuum to yield 3-(Benzyloxy)-4-hydroxybenzoic acid.

-

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of the core scaffold is readily converted into esters and amides using standard coupling chemistry. These reactions are crucial for expanding the chemical diversity and modulating the pharmacokinetic properties of the parent compound.

This protocol utilizes carbodiimide coupling agents, a standard and reliable method for amide bond formation.[2][3]

-

Reaction Setup:

-

Dissolve 3-(Benzyloxy)-4-hydroxybenzoic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.3 eq.) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP, 0.05 eq.).

-

Add the desired primary or secondary amine (1.1 eq.) to the mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 8-24 hours. The progress of the reaction can be monitored by TLC. A urea byproduct will precipitate out of the solution if DCC is used.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated urea.

-

Wash the filtrate sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the pure amide derivative.

-

Therapeutic Applications and Biological Activity

Derivatives of the 3-(Benzyloxy)-4-hydroxybenzoic acid scaffold have been investigated for a range of therapeutic applications, demonstrating activity as enzyme inhibitors and receptor modulators. The interplay between the benzyloxy group, the free hydroxyl, and the derivatized carboxylate is central to their biological function.

Anti-Inflammatory Activity: P2Y₁₄ Receptor Antagonism